An In-Depth Technical Guide to Z-Ala-OSu in Peptide Chemistry
An In-Depth Technical Guide to Z-Ala-OSu in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-OSu, chemically known as N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester, is a widely utilized activated amino acid derivative in peptide chemistry. Its stability and high reactivity make it a valuable reagent for the formation of peptide bonds in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides robust protection for the amine terminus of alanine, while the N-hydroxysuccinimide (OSu) ester function serves as an excellent leaving group, facilitating efficient coupling with the free amino group of another amino acid or peptide. This guide provides a comprehensive overview of Z-Ala-OSu, including its synthesis, properties, and applications in peptide chemistry, with a focus on experimental protocols and quantitative data.
Core Concepts
At the heart of its utility, Z-Ala-OSu is an activated ester . The electron-withdrawing nature of the N-hydroxysuccinimide moiety makes the carbonyl carbon of the alanine residue highly electrophilic and susceptible to nucleophilic attack by an amino group. This pre-activation strategy obviates the need for in-situ coupling reagents at the peptide bond formation step, often leading to cleaner reactions and higher yields.
The benzyloxycarbonyl (Z) protecting group is a cornerstone of classic peptide synthesis. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal deprotection strategy in the presence of other acid- or base-labile protecting groups.
Physicochemical Properties of Z-Ala-OSu
A summary of the key physicochemical properties of Z-Ala-OSu is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₁₆N₂O₆ |
| Molecular Weight | 320.30 g/mol |
| CAS Number | 3401-36-3 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 119-123 °C |
| Optical Activity | [α]20/D −39±1°, c = 1% in dioxane |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) |
Experimental Protocols
Synthesis of Z-Ala-OSu
The synthesis of Z-Ala-OSu is typically achieved through the reaction of Z-L-alanine with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
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Z-L-alanine
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N-hydroxysuccinimide (NHS)
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N,N'-dicyclohexylcarbodiimide (DCC)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ethyl acetate
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Hexane
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolve Z-L-alanine (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
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Slowly add the DCC solution to the Z-L-alanine/NHS solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
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The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
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Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM or THF.
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Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
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Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Z-Ala-OSu as a white crystalline solid.
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Dry the product under vacuum.
Expected Yield: 85-95%
Purity Assessment: Purity can be assessed by melting point determination and confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Solution-Phase Peptide Coupling using Z-Ala-OSu
This protocol describes the coupling of Z-Ala-OSu with a C-terminally protected amino acid ester (e.g., H-Gly-OMe).
Materials:
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Z-Ala-OSu
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Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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1 M Hydrochloric acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
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Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
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Add Z-Ala-OSu (1.05 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
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Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Yield: 80-90%
Solid-Phase Peptide Synthesis (SPPS) using Z-Ala-OSu
This protocol outlines the manual coupling of Z-Ala-OSu to a resin-bound amino acid in a standard Fmoc-based SPPS workflow.
Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
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20% Piperidine in DMF
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Z-Ala-OSu
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
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Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for another 15 minutes.
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Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
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Coupling:
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Dissolve Z-Ala-OSu (3.0 equivalents relative to resin loading) and DIPEA (3.0 equivalents) in DMF.
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Add the coupling solution to the deprotected resin.
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Agitate the mixture at room temperature for 1-2 hours.
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Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
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Washing: Wash the resin with DMF (5 times) and DCM (3 times).
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The resin is now ready for the next coupling cycle or for capping of unreacted amines.
Data Presentation
| Parameter | Synthesis of Z-Ala-OSu | Solution-Phase Coupling (Z-Ala-Gly-OMe) | Solid-Phase Coupling |
| Typical Yield | 85-95% | 80-90% | >99% (coupling efficiency) |
| Purity | >98% after recrystallization | >95% after chromatography | Monitored by Kaiser test |
| Reaction Time | 14-18 hours | 2-4 hours | 1-2 hours |
| Key Reagents | Z-L-alanine, NHS, DCC | Z-Ala-OSu, H-Gly-OMe·HCl, TEA | Z-Ala-OSu, DIPEA, Piperidine |
Mandatory Visualizations
Synthesis of Z-Ala-OSu
Caption: Workflow for the synthesis of Z-Ala-OSu.
Solution-Phase Peptide Coupling
Caption: Workflow for solution-phase peptide coupling.
Solid-Phase Peptide Synthesis Cycle
Caption: A single coupling cycle in SPPS using Z-Ala-OSu.
Applications in Drug Development and Research
The use of Z-Ala-OSu extends to the synthesis of various biologically active peptides. For instance, it can be a crucial building block in the synthesis of:
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Enzyme Substrates and Inhibitors: Peptides containing alanine are often used to probe the specificity of proteases. Z-Ala-OSu provides a convenient way to introduce a Z-protected alanine residue into a peptide sequence designed to study enzyme kinetics or to act as an inhibitor.
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Antimicrobial Peptides (AMPs): Many AMPs feature alanine residues. The straightforward coupling chemistry of Z-Ala-OSu facilitates the efficient synthesis of these peptides for research into new antibiotic agents.
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Peptides in Cancer Research: Alanine-containing peptides are investigated for their roles in various cancer-related pathways. Z-Ala-OSu can be employed in the synthesis of peptide-based therapeutics or diagnostic tools for oncology.
Conclusion
Z-Ala-OSu remains a highly relevant and valuable reagent in the field of peptide chemistry. Its ease of synthesis, stability, and high coupling efficiency make it a reliable choice for the incorporation of a Z-protected alanine residue in both solution-phase and solid-phase peptide synthesis. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize Z-Ala-OSu in their synthetic endeavors.
